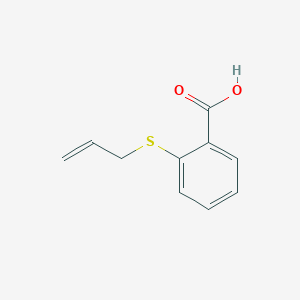

2-Allylsulfanylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-prop-2-enylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2S/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h2-6H,1,7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIRIQIRVZSKIBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00295151 | |

| Record name | 2-allylsulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17839-66-6 | |

| Record name | NSC99895 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-allylsulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Allylsulfanylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and characterization of 2-Allylsulfanylbenzoic acid, a molecule of interest in organic synthesis and potential pharmaceutical development. The document is structured to provide not only a step-by-step protocol but also the underlying scientific principles and practical insights to ensure successful and safe execution in a laboratory setting.

Introduction and Significance

This compound, also known as 2-(allylthio)benzoic acid, is a bifunctional molecule incorporating both a carboxylic acid and an allyl thioether group. This unique combination of functionalities makes it a valuable building block for the synthesis of more complex molecules, including heterocyclic compounds and potential drug candidates. The carboxylic acid moiety allows for the formation of amides, esters, and other derivatives, while the allyl group can participate in various reactions such as addition, oxidation, and transition metal-catalyzed cross-coupling reactions. The thioether linkage itself can be a key structural element or a handle for further functionalization.

Understanding the reliable synthesis and thorough characterization of this compound is crucial for its application in research and development. This guide aims to provide a robust framework for its preparation and analysis.

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the S-alkylation of 2-mercaptobenzoic acid (thiosalicylic acid) with an allyl halide, typically allyl bromide. This reaction is a classic example of a nucleophilic substitution where the thiolate anion, generated in situ, attacks the electrophilic carbon of the allyl bromide.

Reaction Mechanism and Rationale

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The key steps are:

-

Deprotonation: A base is used to deprotonate the thiol group (-SH) of 2-mercaptobenzoic acid, forming a more nucleophilic thiolate anion (-S⁻). The choice of base is critical; a moderately strong base is required to deprotonate the thiol without causing significant deprotonation of the carboxylic acid, which would remain as the carboxylate salt. Common bases for this transformation include alkali metal carbonates (e.g., K₂CO₃, Na₂CO₃) or hydroxides (e.g., NaOH, KOH) in a suitable solvent.

-

Nucleophilic Attack: The resulting thiolate anion acts as a potent nucleophile and attacks the electrophilic methylene carbon of allyl bromide, displacing the bromide ion as the leaving group.

-

Workup: After the reaction is complete, an acidic workup is necessary to protonate the carboxylate group, leading to the precipitation of the desired this compound product.

Detailed Experimental Protocol

This protocol is based on established procedures for S-alkylation of thiophenols.

Materials:

-

2-Mercaptobenzoic acid (Thiosalicylic acid)

-

Allyl bromide

-

Potassium carbonate (anhydrous)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (1 M)

-

Ethanol

-

Deionized water

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-mercaptobenzoic acid (10.0 g, 64.8 mmol) and anhydrous potassium carbonate (10.8 g, 78.1 mmol, 1.2 equivalents).

-

Solvent Addition: Add 100 mL of dimethylformamide (DMF) to the flask. Stir the mixture under an inert atmosphere (e.g., nitrogen) at room temperature.

-

Addition of Allyl Bromide: Slowly add allyl bromide (6.7 mL, 77.8 mmol, 1.2 equivalents) to the stirred suspension using a dropping funnel over a period of 30 minutes. A slight exotherm may be observed.

-

Reaction: Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material, 2-mercaptobenzoic acid.

-

Workup: Once the reaction is complete, pour the reaction mixture into 500 mL of ice-cold water.

-

Acidification: Slowly add 1 M hydrochloric acid to the aqueous mixture with stirring until the pH is approximately 2-3. A white to off-white precipitate will form.

-

Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any remaining salts and DMF.

-

Purification (Recrystallization): The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol. To the hot solution, slowly add warm deionized water with continuous stirring until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry in a vacuum oven at 50-60°C to a constant weight.

Safety Precautions:

-

Allyl bromide is a highly toxic, flammable, and lachrymatory substance. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2][3][4][5]

-

DMF is a skin and eye irritant. Avoid inhalation and skin contact.

-

Handle all chemicals in accordance with their Safety Data Sheets (SDS).

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic and analytical techniques are typically employed.

Physical Properties

| Property | Expected Value |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₁₀H₁₀O₂S |

| Molecular Weight | 194.25 g/mol |

| Melting Point | Approximately 148-152 °C (literature values may vary) |

Spectroscopic Data

The following data are representative of what is expected for this compound.

3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

11.0 - 13.0 (s, 1H): This broad singlet corresponds to the carboxylic acid proton. Its chemical shift can be highly variable and concentration-dependent due to hydrogen bonding.

-

8.10 (dd, J = 7.8, 1.6 Hz, 1H): Aromatic proton ortho to the carboxylic acid group.

-

7.50 - 7.35 (m, 2H): Aromatic protons.

-

7.20 - 7.10 (m, 1H): Aromatic proton.

-

6.00 - 5.85 (m, 1H): The methine proton (-CH=) of the allyl group.

-

5.30 - 5.10 (m, 2H): The terminal vinyl protons (=CH₂) of the allyl group.

-

3.65 (d, J = 6.8 Hz, 2H): The methylene protons (-S-CH₂-) adjacent to the sulfur atom.

-

3.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

171.5: Carboxylic acid carbonyl carbon.

-

141.0: Aromatic quaternary carbon attached to the sulfur atom.

-

133.5: The methine carbon (-CH=) of the allyl group.

-

132.5, 131.8, 125.0, 124.5: Aromatic CH carbons.

-

124.0: Aromatic quaternary carbon attached to the carboxylic acid group.

-

118.0: The terminal vinyl carbon (=CH₂) of the allyl group.

-

35.0: The methylene carbon (-S-CH₂-) of the allyl group.

-

3.2.3. Infrared (IR) Spectroscopy

-

IR (KBr, cm⁻¹):

-

3300-2500 (broad): O-H stretch of the carboxylic acid, showing characteristic broadness due to hydrogen bonding.

-

3080-3010: C-H stretch of the aromatic and vinyl groups.

-

2980-2900: C-H stretch of the allyl methylene group.

-

1680-1710: C=O stretch of the carboxylic acid carbonyl group.

-

1640: C=C stretch of the allyl group.

-

1590, 1470: C=C stretching vibrations within the aromatic ring.

-

1300-1200: C-O stretch of the carboxylic acid.

-

990, 920: Out-of-plane bending of the allyl vinyl C-H bonds.

-

3.2.4. Mass Spectrometry (MS)

-

MS (EI, 70 eV) m/z (%):

-

194 (M⁺): Molecular ion peak.

-

177: Loss of -OH.

-

153: Loss of -CH₂CH=CH₂.

-

149: Loss of -COOH.

-

121: [M - COOH - C₂H₂]⁺

-

105: [C₆H₅CO]⁺

-

77: [C₆H₅]⁺

-

41: [CH₂=CH-CH₂]⁺ (allyl cation).

-

Conclusion

This guide has detailed a reliable and well-established method for the synthesis of this compound via S-alkylation of 2-mercaptobenzoic acid. The provided experimental protocol, coupled with the expected characterization data, offers a comprehensive resource for researchers. Adherence to the outlined safety precautions, particularly when handling allyl bromide, is paramount. The successful synthesis and characterization of this versatile building block will enable its effective use in a wide range of synthetic applications, from fundamental organic chemistry research to the development of novel therapeutic agents.

References

An In-depth Technical Guide to 2-Allylsulfanylbenzoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Allylsulfanylbenzoic acid (CAS No. 17839-66-6), a sulfur-containing benzoic acid derivative with potential applications in medicinal chemistry and materials science. This document details the physicochemical properties, a plausible and detailed synthetic protocol based on established chemical principles, and analytical methodologies for the characterization of this compound. Furthermore, we explore the potential biological activities and applications of this compound by drawing parallels with structurally related compounds and the versatile reactivity of its functional groups. This guide is intended to be a valuable resource for researchers and professionals engaged in the exploration of novel thioether compounds for drug discovery and development.

Introduction

This compound is an organic molecule featuring a benzoic acid scaffold substituted at the ortho position with an allyl thioether group. The unique combination of a carboxylic acid, a thioether linkage, and a terminal alkene functionality makes this compound an attractive building block for the synthesis of more complex molecules and materials. The carboxylic acid moiety provides a handle for amide bond formation or other modifications, while the allyl group can participate in a variety of chemical transformations, most notably thiol-ene click chemistry. The thioether bond itself can be a key structural element in biologically active molecules. This guide will provide a detailed exploration of this compound, from its fundamental properties to its potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while the CAS number and molecular formula are well-established, detailed experimental data on properties such as melting point and solubility are not widely available in the public domain. The information provided is a combination of established data and calculated values based on the compound's structure.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 17839-66-6 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₁₀O₂S | Calculated |

| Molecular Weight | 208.26 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Predicted to be soluble in organic solvents such as methanol, ethanol, DMSO, and DMF; sparingly soluble in water. | --INVALID-LINK--[1] |

| pKa | Estimated to be around 4-5 (similar to other benzoic acids) | --INVALID-LINK--[1] |

Synthesis of this compound

The most direct and plausible synthetic route to this compound is the S-alkylation of 2-mercaptobenzoic acid with an allyl halide, such as allyl bromide, in the presence of a base. This reaction is a straightforward and high-yielding nucleophilic substitution.

Reaction Scheme

Caption: Synthesis of this compound via S-alkylation.

Detailed Experimental Protocol

This protocol is a robust and self-validating method for the synthesis of this compound.

Materials:

-

2-Mercaptobenzoic acid (thiosalicylic acid)

-

Allyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-mercaptobenzoic acid (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve the solids.

-

Addition of Alkylating Agent: While stirring the mixture, add allyl bromide (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with 1 M HCl, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Causality Behind Experimental Choices

-

Base: Potassium carbonate is a mild and effective base for deprotonating the thiol of 2-mercaptobenzoic acid to form the more nucleophilic thiolate.

-

Solvent: DMF is an excellent polar aprotic solvent that facilitates SN2 reactions by solvating the cation of the base and leaving the anion (thiolate) more reactive.

-

Temperature: Heating the reaction mixture increases the rate of the reaction, ensuring completion in a reasonable timeframe.

-

Work-up: The acidic wash removes any unreacted base, and the brine wash removes residual water from the organic layer.

Analytical Characterization

The purity and identity of the synthesized this compound can be confirmed using a variety of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of this compound and for monitoring reaction progress.

Table 2: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | A suitable gradient from high aqueous to high organic content |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

This method should provide good separation of the product from starting materials and byproducts.[2][3][4]

Spectroscopic Methods

-

¹H NMR (Proton Nuclear Magnetic Resonance): Will confirm the presence of the allyl group (with its characteristic vinyl and allylic proton signals) and the aromatic protons of the benzoic acid moiety.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show the expected number of carbon signals for the molecule.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound (208.26 g/mol ).

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for the carboxylic acid C=O and O-H stretches, as well as C=C stretches from the allyl group.

Potential Applications and Biological Activity

While specific biological activities for this compound are not extensively documented, its structural features suggest several areas of potential interest for researchers.

Medicinal Chemistry

-

Anti-inflammatory and Analgesic Agents: Many benzoic acid derivatives have been investigated for their anti-inflammatory and analgesic properties.[5][6] The thioether linkage in this compound could modulate these activities.

-

Antimicrobial and Antifungal Agents: Benzoic acid and its derivatives are known for their antimicrobial and antifungal properties.[7][8] The sulfur-containing side chain could enhance or modify this activity.

-

Anticancer Agents: Certain benzoic acid derivatives have shown potential as anticancer agents.[9] The unique structure of this compound makes it a candidate for screening in cancer cell lines.

Materials Science and Bioconjugation

The terminal alkene of the allyl group is a prime candidate for thiol-ene "click" chemistry . This highly efficient and specific reaction allows for the conjugation of this compound to other molecules or materials containing thiol groups.

Caption: Thiol-ene click reaction of this compound.

This opens up possibilities for:

-

Polymer Synthesis: Incorporating this compound into polymer chains to create functional materials.

-

Surface Modification: Attaching the molecule to surfaces to alter their properties.

-

Bioconjugation: Linking it to biomolecules like peptides or proteins for applications in drug delivery or diagnostics.

Conclusion

This compound is a versatile molecule with significant potential for a range of scientific applications. Its straightforward synthesis, combined with the reactivity of its functional groups, makes it an attractive building block for the creation of novel compounds and materials. This guide provides a solid foundation for researchers interested in exploring the chemistry and potential applications of this intriguing thioether derivative. Further research into its specific biological activities is warranted and could lead to the development of new therapeutic agents or advanced materials.

References

- 1. byjus.com [byjus.com]

- 2. agilent.com [agilent.com]

- 3. helixchrom.com [helixchrom.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijarsct.co.in [ijarsct.co.in]

- 9. New benzoic acid derivatives with retinoid activity: lack of direct correlation between biological activity and binding to cellular retinoic acid binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of 2-Allylsulfanylbenzoic Acid

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 2-Allylsulfanylbenzoic acid, a molecule of interest in organic synthesis and potential pharmaceutical development. While the specific moment of its initial synthesis is not prominently documented in historical records, this guide reconstructs its likely discovery through the lens of established chemical principles and the historical development of its key precursor, 2-mercaptobenzoic acid (thiosalicylic acid). We will delve into the foundational chemistry that enables its synthesis, provide a detailed, historically plausible experimental protocol, and discuss the molecule's significance as a building block in modern chemistry. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's origins and synthetic accessibility.

Introduction: Unveiling a Niche Yet Versatile Molecule

This compound, also known as 2-(allylthio)benzoic acid, is an organosulfur compound characterized by a benzoic acid scaffold substituted at the ortho position with an allyl thioether group. While not as widely celebrated as its ubiquitous precursor, salicylic acid, this compound represents an important class of S-alkylated benzoic acid derivatives. Its trifunctional nature, possessing a carboxylic acid, a thioether linkage, and a reactive allyl group, makes it a versatile intermediate for the synthesis of more complex molecules, including heterocyclic systems and potential therapeutic agents.

The history of this compound is intrinsically linked to the development and availability of thiosalicylic acid. The nucleophilic nature of the thiol group on thiosalicylic acid provides a straightforward pathway for the introduction of various substituents, including the allyl group. This guide will explore this synthetic lineage to postulate the logical steps that led to the first preparation of this compound.

The Precursor's Tale: A Brief History of Thiosalicylic Acid

The journey to this compound begins with its essential precursor, 2-mercaptobenzoic acid, more commonly known as thiosalicylic acid. The history of this organosulfur compound is a cornerstone for understanding the eventual synthesis of its S-allyl derivative.

Thiosalicylic acid can be prepared from anthranilic acid through a diazotization reaction, followed by treatment with a sulfur source like sodium sulfide and subsequent reduction.[1] A well-documented procedure for its synthesis is available in the renowned Organic Syntheses collection, highlighting its accessibility to chemists for a considerable period.[2] The established methods for synthesizing thiosalicylic acid are crucial, as they made the starting material for this compound readily available to the scientific community.

The primary reactivity of thiosalicylic acid, central to the synthesis of the title compound, lies in the nucleophilicity of its thiol group. This sulfhydryl moiety readily undergoes S-alkylation reactions with suitable electrophiles, a fundamental transformation in organic chemistry.

The Logical Discovery: A Plausible Synthetic Emergence

While a singular, celebrated publication detailing the "discovery" of this compound remains elusive, its synthesis can be confidently inferred from the well-established reactivity of thiosalicylic acid. The Williamson ether synthesis, a long-standing method for forming ethers, has a thioether counterpart that provides the most logical and historically plausible route to this compound.

The reaction involves the deprotonation of the thiol group of thiosalicylic acid with a suitable base to form a thiolate anion. This highly nucleophilic thiolate then readily attacks an allyl halide, such as allyl bromide, in a classic SN2 reaction to form the thioether linkage. This type of reaction is foundational and would have been a logical step for chemists exploring the derivatization of thiosalicylic acid.

The following diagram illustrates this proposed synthetic pathway:

References

The Emerging Potential of 2-Allylsulfanylbenzoic Acid Derivatives in Therapeutic Research: A Technical Guide

Introduction: A Strategic Approach to Novel Drug Scaffolds

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds with the potential for diverse biological activity is paramount. Benzoic acid and its derivatives have long been recognized as privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] The incorporation of a sulfur-containing moiety, particularly an allyl-sulfanyl group at the 2-position, presents a compelling avenue for the development of new molecular entities with unique pharmacological profiles. This guide provides a comprehensive technical overview of 2-allylsulfanylbenzoic acid derivatives, from their rational design and synthesis to their potential anticancer and anti-inflammatory activities. We will delve into the mechanistic underpinnings of their anticipated biological effects and provide detailed, field-proven protocols for their evaluation.

The rationale for focusing on this particular scaffold stems from several key observations. Firstly, organosulfur compounds, such as those found in Allium species, are known to possess potent anticancer properties, primarily through the induction of apoptosis.[4] Secondly, the allyl group is a versatile functional motif that can participate in various biological interactions and can be readily modified. Finally, the benzoic acid core provides a handle for tuning physicochemical properties and can interact with a range of biological targets. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of this promising class of compounds.

Chemical Synthesis: A Practical and Efficient Approach

The synthesis of this compound derivatives can be efficiently achieved through a modified Williamson ether synthesis, a robust and well-established method in organic chemistry.[5][6][7] The primary starting materials for this synthesis are 2-mercaptobenzoic acid and an appropriate allyl halide, such as allyl bromide.

Proposed Synthetic Pathway

The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the thiolate anion of 2-mercaptobenzoic acid, generated in situ by a base, attacks the electrophilic carbon of the allyl halide, displacing the halide and forming the desired thioether linkage.

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

2-Mercaptobenzoic acid

-

Allyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 2-mercaptobenzoic acid (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate salt.

-

Add allyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous mixture to pH 2-3 with 1 M HCl, which should result in the precipitation of the crude product.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization or column chromatography to obtain the pure compound.

Potential Biological Activity: Anticancer and Anti-inflammatory Properties

Based on the chemical structure and the known activities of related compounds, this compound derivatives are hypothesized to possess significant anticancer and anti-inflammatory properties.

Anticipated Anticancer Activity and Mechanism of Action

Sulfur-containing compounds are known to induce apoptosis in cancer cells, a key mechanism for their anticancer effects.[4] The allyl moiety may also contribute to cytotoxicity. The proposed mechanism of action involves the modulation of key signaling pathways that regulate cell proliferation and survival.

Caption: Proposed mechanism of anticancer activity.

Experimental Protocol: In Vitro Anticancer Activity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[1]

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compound (this compound derivative)

-

Doxorubicin (positive control)

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound and doxorubicin in the complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control.

-

Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Anticipated Anticancer Activity

| Compound | Cell Line | IC₅₀ (µM) |

| This compound | MCF-7 | To be determined |

| This compound | A549 | To be determined |

| Doxorubicin | MCF-7 | Reference value |

| Doxorubicin | A549 | Reference value |

Anticipated Anti-inflammatory Activity and Mechanism of Action

Benzoic acid derivatives have been shown to exhibit anti-inflammatory effects, often through the inhibition of key inflammatory mediators and signaling pathways.[8] A plausible mechanism for this compound derivatives involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway and the subsequent downregulation of pro-inflammatory enzymes like COX-2 (cyclooxygenase-2).[9][10][11]

Caption: Proposed mechanism of anti-inflammatory activity.

Experimental Protocol: In Vitro Anti-inflammatory Activity Evaluation (Nitric Oxide Inhibition Assay)

This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[12]

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Griess Reagent (for nitrite determination)

-

Test compound (this compound derivative)

-

Dexamethasone (positive control)

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the test compound or dexamethasone for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group with cells and medium only, and an LPS-only group.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

A standard curve using sodium nitrite is used to determine the nitrite concentration in the samples.

-

Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

Data Presentation: Anticipated Anti-inflammatory Activity

| Compound | Concentration (µM) | Nitric Oxide Inhibition (%) |

| This compound | 1 | To be determined |

| 10 | To be determined | |

| 50 | To be determined | |

| Dexamethasone | 10 | Reference value |

Conclusion and Future Directions

This technical guide outlines a clear path for the synthesis and biological evaluation of this compound derivatives as potential anticancer and anti-inflammatory agents. The proposed synthetic route is practical and efficient, and the detailed protocols for assessing biological activity provide a solid framework for initial screening and mechanistic studies. The structural novelty of this scaffold, combining the established pharmacophore of benzoic acid with the unique properties of the allyl-sulfanyl group, warrants further investigation. Future research should focus on synthesizing a library of derivatives with modifications to the aromatic ring and the allyl group to establish structure-activity relationships (SAR). In vivo studies in relevant animal models will be crucial to validate the therapeutic potential of promising lead compounds. The exploration of this compound derivatives holds significant promise for the development of novel therapeutics to address the unmet needs in oncology and inflammatory diseases.

References

- 1. preprints.org [preprints.org]

- 2. Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02882A [pubs.rsc.org]

- 3. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer Mechanism of Sulfur-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. gold-chemistry.org [gold-chemistry.org]

- 8. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel dual inhibitors of nuclear factor-kappa B (NF-κB) and cyclooxygenase- 2 (COX-2): synthesis, in vitro anticancer activity and stability studies of lantadene-non steroidal anti-inflammatory drug (NSAID) conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Positive and negative regulation of NF-kappaB by COX-2: roles of different prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Authored by: Dr. Evelyn Reed, Senior Application Scientist

An In-Depth Technical Guide to the Solubility and Stability of 2-Allylsulfanylbenzoic Acid

Abstract

This technical guide provides a comprehensive framework for the characterization of this compound, a molecule of interest in synthetic chemistry and potential drug discovery programs. In the absence of extensive public data, this document serves as a practical, methodology-focused whitepaper for researchers and drug development professionals. It details the necessary experimental protocols to determine the aqueous and organic solubility profiles, as well as the intrinsic stability of this compound under various stress conditions. The guide emphasizes a first-principles approach, enabling research teams to generate reliable, in-house data for informed decision-making in lead optimization and formulation development.

Introduction and Physicochemical Overview

This compound is a bifunctional molecule featuring a carboxylic acid moiety attached to a phenyl ring, which is also substituted with an allyl thioether group. This unique combination of functional groups dictates its physicochemical properties and potential liabilities.

-

Carboxylic Acid Group: Confers acidic properties and suggests a pH-dependent solubility profile in aqueous media. At pH values above its pKa, the carboxylate anion is expected to be significantly more soluble in water than the protonated form.

-

Allyl Thioether Group: The thioether is susceptible to oxidation, potentially forming a sulfoxide or sulfone. The allyl group itself can undergo various reactions, including isomerization and polymerization, particularly in the presence of light, heat, or radical initiators.

This guide provides the experimental blueprints to quantify these attributes, ensuring a robust understanding of the molecule's behavior.

Chemical Structure of this compound

A Senior Application Scientist's Guide to the Quantum Chemical Analysis of 2-Allylsulfanylbenzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of 2-Allylsulfanylbenzoic acid using quantum chemical calculations. Moving beyond a simple procedural summary, this document elucidates the rationale behind methodological choices, offering a robust workflow grounded in established computational practices. We will navigate the essential steps from structural input to in-depth analysis of electronic and vibrational properties. The protocols herein are designed to be self-validating, ensuring scientific integrity and reproducibility. Key analyses, including geometry optimization, vibrational frequency calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis, are detailed. The overarching goal is to equip researchers with the expertise to predict molecular properties, understand reactivity, and guide further experimental work in fields such as drug design and materials science, where sulfur-containing benzoic acid derivatives are of significant interest.

Introduction: The Rationale for a Computational Approach

This compound is a molecule of interest due to its dual functionality: a carboxylic acid group attached to a benzene ring and a flexible, reactive allyl sulfide side chain. This combination presents a unique electronic and structural landscape. While experimental techniques provide invaluable data, they often capture the molecule's bulk properties or a single, crystallized state. Quantum chemical calculations offer a powerful complementary approach, allowing us to probe the intrinsic properties of a single molecule in the gas phase, providing insights that are difficult or impossible to obtain experimentally.[1][2]

Computational modeling enables the prediction of:

-

Stable Conformations: Identifying the lowest-energy three-dimensional structure.

-

Spectroscopic Signatures: Calculating vibrational frequencies to aid in the interpretation of experimental IR and Raman spectra.[3][4]

-

Electronic Reactivity: Mapping regions of high and low electron density to predict sites for nucleophilic and electrophilic attack.[5][6][7]

-

Orbital Interactions: Understanding the electronic transitions and charge transfer possibilities within the molecule.[8][9]

This guide will focus on a workflow utilizing Density Functional Theory (DFT), a method that has become the workhorse of modern computational chemistry for its favorable balance of accuracy and computational cost.[10][11]

Theoretical Foundations: Selecting the Right Tools

The accuracy of any quantum chemical calculation is fundamentally determined by the choice of the theoretical method and the basis set.[10][12]

The Method: Why Density Functional Theory (DFT)?

While methods like Hartree-Fock (HF) provide a foundational, mean-field approximation, they inherently neglect the effects of electron correlation, which is the interaction between individual electrons.[13][14][15] DFT includes these crucial correlation effects by calculating the energy as a functional of the total electron density. This approach provides significantly more accurate results for a wide range of molecular systems without the prohibitive computational expense of higher-level post-Hartree-Fock methods.[10][11]

For a molecule like this compound, which contains a sulfur atom with its diffuse valence electrons and a delocalized π-system, accounting for electron correlation is critical for accurately describing its geometry and electronic properties.

The Basis Set: Representing Molecular Orbitals

A basis set is a collection of mathematical functions (in this case, Gaussian-type orbitals) used to construct the molecular orbitals.[12][16] The size and flexibility of the basis set directly impact the quality of the calculation.

-

Pople-style basis sets (e.g., 6-31G, 6-311G): These are widely used and offer a good starting point. The "6-311G" notation indicates a triple-zeta quality for valence electrons, providing more flexibility than a minimal or double-zeta set.[17]

-

Polarization Functions (d,p): Indicated by (d,p) or **, these functions allow orbitals to change shape and "polarize" in the presence of other atoms, which is essential for describing chemical bonds accurately.

-

Diffuse Functions (+): Indicated by + or ++, these functions are large and spread out, making them critical for describing systems with lone pairs, anions, or weak interactions—all relevant to the carboxylic acid and sulfur moieties in our target molecule.

A judicious choice for this compound is the 6-311++G(d,p) basis set. This provides a robust description of the core and valence electrons, with sufficient flexibility (polarization and diffuse functions) to accurately model the sulfur atom and the electronegative oxygen atoms.

The Computational Workflow: A Step-by-Step Protocol

This section outlines the complete, self-validating protocol for the quantum chemical analysis of this compound. While specific keywords may vary slightly, the logic is applicable across major software packages like Gaussian[1][18], ORCA[19][20][21], or GAMESS[22][23][24].

Visualization of the Workflow

The entire computational process can be visualized as a logical sequence, ensuring that each step builds upon a validated foundation.

Caption: A flowchart of the quantum chemical calculation workflow.

Protocol: Geometry Optimization and Frequency Analysis

Objective: To find the lowest energy conformation (the equilibrium geometry) of the molecule and to verify that it is a true energy minimum.

-

Structure Input: Build an initial 3D structure of this compound using a molecular editor like GaussView[25][26] or Avogadro. Ensure reasonable bond lengths and angles.

-

Input File Creation: Create an input file specifying the chosen method and basis set. A typical Gaussian input line would be: #p B3LYP/6-311++G(d,p) Opt Freq

-

B3LYP/6-311++G(d,p): Specifies the DFT method and basis set.

-

Opt: Keyword for geometry optimization.

-

Freq: Keyword to perform a frequency calculation after the optimization completes successfully.[27]

-

-

Execution: Submit the calculation to the quantum chemistry software.

-

Validation: Upon completion, inspect the output file. The optimization has converged when the forces on the atoms are negligible. The crucial validation step comes from the frequency calculation:

-

Result: A list of vibrational frequencies.

-

Verification: Check for imaginary frequencies. A true energy minimum will have zero imaginary frequencies.[4] If one or more imaginary frequencies are present, it indicates the structure is a saddle point (a transition state), not a minimum, and requires further structural modification and re-optimization.

-

Results and Analysis: Interpreting the Output

Once a validated minimum energy structure is obtained, we can analyze the rich information contained in the output file.

Structural and Vibrational Data

The optimized geometry provides the most stable 3D arrangement of the atoms. Key vibrational frequencies can be compared to experimental data to validate the computational model.

| Parameter | Description | Calculated Value (cm⁻¹) |

| O-H Stretch | Carboxylic acid hydroxyl group | ~3500 (unscaled) |

| C=O Stretch | Carboxylic acid carbonyl group | ~1750 (unscaled) |

| C=C Stretch | Aromatic ring and allyl group | ~1600-1500 (unscaled) |

| S-C Stretch | Thioether linkage | ~700-600 (unscaled) |

| Table 1: Predicted key vibrational frequencies for this compound. Note: Calculated harmonic frequencies are often systematically higher than experimental anharmonic frequencies and may require a scaling factor for direct comparison. |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate chemical reactivity.[8][28]

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).[9]

-

HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a measure of molecular stability and reactivity. A smaller gap suggests the molecule is more easily excitable and more reactive.[28][29]

| Property | Calculated Value (eV) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Table 2: Calculated frontier orbital energies for this compound. (Note: These are representative values). |

Analysis of the orbital plots would likely show the HOMO localized on the electron-rich sulfur atom and the benzene ring, while the LUMO is likely distributed over the carboxylic acid group and the aromatic π* system.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electron density, color-coded to show regions of varying electrostatic potential.[5][6] It is an excellent tool for visualizing reactive sites.[7][30]

-

Red/Yellow Regions: Negative potential (electron-rich). These are sites for electrophilic attack. For our molecule, this would be concentrated on the oxygen atoms of the carboxyl group.

-

Blue Regions: Positive potential (electron-poor). These are sites for nucleophilic attack. This would be located around the acidic hydrogen of the carboxyl group.

-

Green Regions: Neutral potential.

Caption: The relationship between MEP color and chemical reactivity.

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.[31][32] This method provides quantitative insights into bonding and intramolecular interactions.[33]

A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory.[31] For this compound, this could reveal:

-

Hyperconjugation: The delocalization of electron density from a filled bonding orbital (e.g., a C-H bond) into an adjacent empty anti-bonding orbital (e.g., a C=C π* orbital). This stabilizes the molecule.

-

Intramolecular Hydrogen Bonding: Potential weak interactions between the carboxylic acid proton and the sulfur atom's lone pairs could be quantified.

Conclusion

This guide has detailed a robust and scientifically sound workflow for the quantum chemical investigation of this compound. By employing Density Functional Theory with an appropriate basis set, we can perform a series of calculations—geometry optimization, frequency analysis, and electronic property analysis—that yield a deep understanding of the molecule's structure, stability, and reactivity. The causality behind each methodological choice has been explained to empower researchers to not only follow the protocol but also to adapt it to new chemical questions. The validation steps, particularly the confirmation of zero imaginary frequencies, are critical for ensuring the trustworthiness of the results. The insights gained from such computational studies are invaluable for guiding drug development, designing new materials, and fundamentally understanding chemical behavior at the molecular level.

References

- 1. ritme.com [ritme.com]

- 2. gaussian.com [gaussian.com]

- 3. fiveable.me [fiveable.me]

- 4. Q-Chem 5.1 Userâs Manual : Harmonic Vibrational Analysis [manual.q-chem.com]

- 5. MEP [cup.uni-muenchen.de]

- 6. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]

- 7. researchgate.net [researchgate.net]

- 8. HOMO LUMO Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 9. ossila.com [ossila.com]

- 10. jetir.org [jetir.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

- 13. Hartree–Fock method - Wikipedia [en.wikipedia.org]

- 14. fiveable.me [fiveable.me]

- 15. insilicosci.com [insilicosci.com]

- 16. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 17. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 18. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 19. ORCA - FACCTs [faccts.de]

- 20. ORCA | Ohio Supercomputer Center [osc.edu]

- 21. hpc.hku.hk [hpc.hku.hk]

- 22. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 23. RCAC - Software: GAMESS [rcac.purdue.edu]

- 24. GAMESS (US) - Wikipedia [en.wikipedia.org]

- 25. nyu.edu [nyu.edu]

- 26. Quantum Chemistry with Gaussian using GaussView | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 27. 10.9.1 Introduction⣠10.9 Harmonic Vibrational Analysis ⣠Chapter 10 Molecular Properties and Analysis ⣠Q-Chem 6.0 Userâs Manual [manual.q-chem.com]

- 28. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 29. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 30. Wolfram Demonstrations Project [demonstrations.wolfram.com]

- 31. NBO [cup.uni-muenchen.de]

- 32. researchgate.net [researchgate.net]

- 33. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]

Methodological & Application

Application Notes and Protocols: 2-Allylsulfanylbenzoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Allylsulfanylbenzoic acid is a bifunctional molecule poised for significant applications in the synthesis of sulfur-containing heterocyclic compounds. Its structure, featuring a carboxylic acid, a thioether, and a reactive allyl group, offers a versatile platform for constructing complex molecular architectures, particularly thiochromanones and related scaffolds that are of interest in medicinal chemistry and materials science. This guide provides an in-depth exploration of the synthetic utility of this compound, presenting detailed protocols, mechanistic insights, and practical considerations for its use in organic synthesis.

The strategic placement of the reactive functionalities within this compound allows for intramolecular cyclization reactions, which are powerful tools for the efficient construction of ring systems. This document will focus on two primary modes of cyclization: acid-catalyzed electrophilic cyclization and radical-mediated thiol-ene type cyclization. Each section will provide a theoretical background, a detailed experimental protocol, and a discussion of the critical parameters that influence the reaction outcome.

Part 1: Preparation of this compound

The starting material, this compound, can be readily prepared from the commercially available 2-mercaptobenzoic acid (thiosalicylic acid) via a straightforward S-alkylation reaction.

Reaction Scheme: S-Allylation of 2-Mercaptobenzoic Acid

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on standard S-alkylation procedures for thiols.[1]

Materials:

-

2-Mercaptobenzoic acid (1.0 eq)

-

Allyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 2-mercaptobenzoic acid in DMF, add potassium carbonate.

-

Stir the mixture at room temperature for 15 minutes to form the thiolate salt.

-

Slowly add allyl bromide to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, pour the reaction mixture into water and acidify to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to afford the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography.

Expert Insights: The choice of base and solvent can be critical. While K₂CO₃ in DMF is effective, other combinations such as sodium hydroxide in ethanol/water can also be employed. It is important to use a slight excess of allyl bromide to ensure complete consumption of the starting thiol.

Part 2: Application in the Synthesis of Thiochroman-4-ones via Acid-Catalyzed Cyclization

A primary application of this compound is its conversion to thiochroman-4-one, a core structure in various biologically active molecules. This transformation is typically achieved through an intramolecular Friedel-Crafts acylation. The carboxylic acid is first converted to a more reactive acyl chloride, which then undergoes cyclization in the presence of a Lewis acid. Alternatively, strong protic acids can be used to promote direct cyclization.

Reaction Mechanism: Intramolecular Friedel-Crafts Acylation

The reaction proceeds in two key steps: formation of the acyl chloride followed by Lewis acid-mediated intramolecular electrophilic aromatic substitution.

Caption: Two-step synthesis of thiochroman-4-one from this compound.

Experimental Protocol: Synthesis of Thiochroman-4-one

This protocol is adapted from established methods for intramolecular Friedel-Crafts acylation.[2]

Materials:

-

This compound (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.0 eq)

-

Aluminum chloride (AlCl₃) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Ice-water bath

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser, suspend this compound in an excess of thionyl chloride. Reflux the mixture for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude 2-allylsulfanylbenzoyl chloride.

-

Intramolecular Cyclization: Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice-water bath.

-

Carefully add anhydrous aluminum chloride portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

-

Quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield thiochroman-4-one.

Data Summary Table:

| Entry | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | AlCl₃ | DCM | 0 to RT | 3 | ~75-85 |

| 2 | SnCl₄ | DCM | 0 to RT | 4 | ~70-80 |

| 3 | TiCl₄ | DCM | -78 to RT | 5 | ~65-75 |

Note: Yields are estimates based on analogous reactions and may vary.

Part 3: Potential Application in Radical-Mediated Cyclizations (Thiol-Ene Reaction)

The allyl group in this compound opens up the possibility of intramolecular radical-mediated cyclizations, a powerful method for forming cyclic structures.[3] While the thioether is less reactive than a thiol in generating a thiyl radical, under appropriate conditions, a radical cascade can be initiated. This approach offers an alternative, often milder, route to sulfur-containing heterocycles.

Proposed Reaction Pathway: Intramolecular Thiol-Ene Type Cyclization

A radical initiator can promote the formation of a key radical intermediate which then undergoes intramolecular cyclization onto the allyl group. This would lead to a five- or six-membered ring system depending on the regioselectivity of the radical addition.

Caption: Proposed radical-mediated cyclization of this compound.

Exploratory Protocol: Radical-Mediated Cyclization

This is a proposed protocol based on known intramolecular thiol-ene reactions.[4][5] Optimization will likely be required.

Materials:

-

This compound (1.0 eq)

-

Azobisisobutyronitrile (AIBN) (0.1 eq)

-

Toluene or Benzene, degassed

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound in degassed toluene in a round-bottom flask equipped with a reflux condenser.

-

Add AIBN to the solution.

-

Heat the reaction mixture to reflux (around 80-110 °C depending on the solvent) and stir for 6-12 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography to isolate the cyclized product(s).

Causality and Experimental Choices:

-

Degassed Solvent: The removal of oxygen is crucial in radical reactions to prevent quenching of the radical intermediates and formation of unwanted side products.

-

Radical Initiator: AIBN is a common choice as it decomposes at a convenient rate at typical reflux temperatures. Other initiators can be used depending on the desired reaction temperature.

-

Concentration: The reaction should be run at high dilution to favor intramolecular cyclization over intermolecular polymerization.

Trustworthiness and Self-Validation: The success of this protocol can be validated by standard analytical techniques. The formation of the cyclized product can be confirmed by ¹H and ¹³C NMR spectroscopy, mass spectrometry, and comparison with known compounds or through detailed structural elucidation. The regioselectivity of the cyclization (5-exo vs. 6-endo) can also be determined by spectroscopic analysis.

Conclusion

This compound is a valuable and versatile building block for the synthesis of sulfur-containing heterocycles. The protocols provided herein for its preparation and subsequent cyclization offer robust starting points for researchers. The acid-catalyzed intramolecular Friedel-Crafts acylation provides a reliable route to thiochroman-4-ones, while the potential for radical-mediated cyclizations opens avenues for the exploration of novel synthetic methodologies. As with any synthetic procedure, optimization of reaction conditions for specific substrates is encouraged to achieve the best results.

References

- 1. Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 4. Thiyl Radicals: Versatile Reactive Intermediates for Cyclization of Unsaturated Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions [mdpi.com]

Synthesis of 2-Allylsulfanylbenzoic Acid Derivatives: A Detailed Guide to Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Allylsulfanylbenzoic acid and its derivatives are a class of organic compounds that hold significant potential in medicinal chemistry and materials science. The presence of a carboxylic acid, a thioether linkage, and a reactive allyl group within the same molecule provides a versatile scaffold for the synthesis of more complex structures, including various heterocyclic systems.[1] These compounds can serve as key intermediates in the development of novel therapeutic agents and functional materials. For instance, derivatives of 2-aminobenzoic acid have been explored for their anti-inflammatory and analgesic properties.[2]

This technical guide provides a comprehensive overview of the primary synthetic routes to this compound and its analogs. We will delve into two principal methodologies: the direct thioetherification of 2-halobenzoic acids and the strategic thio-Claisen rearrangement. Each section will offer a detailed explanation of the underlying chemical principles, step-by-step experimental protocols, and expected outcomes, grounded in established chemical literature.

Methodology 1: Thioetherification of 2-Halobenzoic Acids

The most direct approach to synthesizing this compound is through the nucleophilic substitution of a halogen on a 2-halobenzoic acid with allyl mercaptan. This reaction is typically facilitated by a base and, in some cases, a copper catalyst, in what is known as an Ullmann-type condensation.[3][4] The choice of the halogen (I > Br > Cl) on the benzoic acid derivative can significantly impact the reaction rate, with iodo-derivatives being the most reactive.[5]

Causality of Experimental Choices

-

Choice of Halogen: 2-Iodobenzoic acid is often the preferred starting material due to the weaker carbon-iodine bond, which facilitates nucleophilic attack by the thiolate.[5] However, 2-chlorobenzoic acid can also be used, often requiring more forcing conditions or catalytic activation.[5]

-

Base: A base is essential to deprotonate the allyl mercaptan, forming the more nucleophilic thiolate anion. Common bases include potassium carbonate, sodium hydroxide, or lithium hydroxide.[5] The choice of base can influence the reaction rate and solubility of the reactants.

-

Catalyst: In cases of less reactive aryl halides (e.g., chlorides), a copper catalyst (e.g., CuI, Cu₂O, or copper powder) is often employed to facilitate the cross-coupling reaction.[3][6] The precise mechanism of the Ullmann condensation for thioether formation is complex but is believed to involve the formation of a copper thiolate intermediate.[6]

-

Solvent: High-boiling polar aprotic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) are typically used to ensure the solubility of the reactants and to allow for heating to the required reaction temperatures.[3]

Experimental Workflow: Thioetherification

Caption: General workflow for the thioetherification of 2-halobenzoic acid.

Protocol 1: Synthesis of this compound from 2-Iodobenzoic Acid (Adapted from Ullmann Condensation Principles)

This protocol is adapted from general Ullmann condensation procedures for the synthesis of aryl thioethers.[3][5]

Materials:

-

2-Iodobenzoic acid

-

Allyl mercaptan

-

Potassium carbonate (K₂CO₃), anhydrous

-

Copper(I) iodide (CuI)

-

Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and flask

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-iodobenzoic acid (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Solvent and Reagent Addition: Add anhydrous DMF to the flask to create a stirrable suspension. Add allyl mercaptan (1.2 eq) to the mixture.

-

Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 1 M HCl. This will neutralize the excess base and protonate the product.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.[4][7]

Safety Precautions: Allyl mercaptan is a volatile, flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, in contact with skin, or if inhaled.[8] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.[9][10]

Expected Characterization Data

| Parameter | Expected Data |

| Appearance | White to off-white solid |

| ¹H NMR (DMSO-d₆) | δ ~13.0 (br s, 1H, COOH), 7.9-7.2 (m, 4H, Ar-H), 5.9 (m, 1H, -CH=), 5.2-5.0 (m, 2H, =CH₂), 3.6 (d, 2H, -S-CH₂-) |

| ¹³C NMR (DMSO-d₆) | δ ~168 (C=O), 140-125 (Ar-C), ~134 (-CH=), ~118 (=CH₂), ~35 (-S-CH₂-) |

| IR (KBr, cm⁻¹) | ~3000 (br, O-H), ~1680 (C=O), ~1590, 1470 (C=C, aromatic), ~920 (=C-H bend) |

| Mass Spec (ESI-) | m/z [M-H]⁻ calculated for C₁₀H₉O₂S: 193.03 |

Methodology 2: Thio-Claisen Rearrangement

The thio-Claisen rearrangement is a[10][10]-sigmatropic rearrangement of an allyl aryl sulfide to an ortho-allyl thiophenol. This reaction is a powerful tool for carbon-carbon bond formation on an aromatic ring. For the synthesis of this compound derivatives, a precursor allyl aryl ether would first undergo a Claisen rearrangement to introduce the allyl group at the ortho position, followed by the introduction of the thioether functionality. However, a more direct approach would involve the thio-Claisen rearrangement of an allyl (2-carboxyphenyl) sulfide. This method is less direct for the primary target but is a key reaction for creating substituted derivatives.

Mechanism of the Thio-Claisen Rearrangement

The thio-Claisen rearrangement is a concerted, pericyclic reaction that proceeds through a cyclic transition state. It is analogous to the more common Claisen rearrangement of allyl aryl ethers. The reaction is typically thermally induced and follows first-order kinetics.

Caption: Simplified mechanism of the thio-Claisen rearrangement.

Protocol 2: Thio-Claisen Rearrangement of a Precursor (Illustrative)

This protocol illustrates the general conditions for a thio-Claisen rearrangement. The specific substrate would need to be synthesized in a prior step.

Materials:

-

Allyl aryl sulfide precursor

-

High-boiling solvent (e.g., N,N-diethylaniline or decalin)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Inert atmosphere setup

Procedure:

-

Reaction Setup: Dissolve the allyl aryl sulfide precursor in a high-boiling solvent in a round-bottom flask equipped with a reflux condenser.

-

Reaction: Heat the solution to reflux under an inert atmosphere. The required temperature is typically high, often exceeding 200 °C.

-

Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

-

Work-up and Purification: Once the rearrangement is complete, cool the reaction mixture and purify the product, typically by vacuum distillation or column chromatography.

Purification and Characterization

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds like this compound.[7] The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature.[7] A mixed solvent system, such as ethanol and water, is often effective.[4]

General Recrystallization Protocol:

-

Dissolve the crude product in a minimal amount of hot solvent.

-

If the solution is colored, add a small amount of activated charcoal and heat briefly.

-

Hot filter the solution to remove insoluble impurities and the charcoal.

-

Allow the filtrate to cool slowly to room temperature to form crystals.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Spectroscopic Analysis

The structure and purity of the synthesized this compound derivatives should be confirmed by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected spectral data are summarized in the table in the thioetherification section.

Conclusion

The synthesis of this compound and its derivatives can be effectively achieved through the thioetherification of 2-halobenzoic acids. While the thio-Claisen rearrangement offers an alternative route for creating substituted analogs, the direct substitution method is generally more straightforward for the parent compound. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize and characterize these versatile chemical building blocks for applications in drug discovery and materials science. Careful attention to reaction conditions and safety precautions, particularly when handling allyl mercaptan, is essential for successful and safe synthesis.

References

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. US4902826A - Process for the preparation of 2-arylthiobenzoic acids - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Allylic sulfide synthesis by C-S coupling [organic-chemistry.org]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Sn(OTf)2-Catalyzed Allylic Substitution of Thiols to Allyl Alcohols: Access to Allyl Sulfides [organic-chemistry.org]

Application Notes & Protocols: 2-Allylsulfanylbenzoic Acid as a Versatile Precursor for Heterocyclic Scaffolds

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 2-allylsulfanylbenzoic acid as a pivotal building block in synthetic organic chemistry. We delve into its synthesis and underscore its utility in constructing a variety of medicinally relevant sulfur-containing heterocyclic compounds. The inherent reactivity of its allyl, thioether, and carboxylic acid functionalities allows for a diverse range of intramolecular cyclization strategies, including acid-catalyzed, electrophilic, and radical-mediated pathways. This document furnishes researchers, medicinal chemists, and drug development professionals with detailed mechanistic insights, step-by-step experimental protocols, and comparative data to facilitate the strategic application of this versatile precursor in the synthesis of thiochromanones, benzothiophenes, and more complex fused systems.

Introduction: The Strategic Value of this compound

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials.[1] Among these, sulfur-containing heterocycles are of particular interest due to their wide spectrum of biological activities.[2] this compound is an exemplary bifunctional building block, uniquely primed for the synthesis of these valuable scaffolds. Its structure elegantly combines three key reactive centers:

-

A Carboxylic Acid Group: This serves as a potent internal electrophile precursor for intramolecular cyclization reactions, typically via activation to an acylium ion.

-

An Allyl Group: The terminal double bond is susceptible to attack by various reagents, initiating electrophilic or radical cyclization cascades.

-

A Thioether Linkage: The sulfur atom acts as a nucleophile and directs the regiochemical outcome of many cyclization reactions.

This confluence of functionalities within a single, readily accessible molecule provides a powerful and convergent approach to synthesizing complex heterocyclic systems that would otherwise require multi-step linear sequences. This guide will illuminate the primary synthetic routes originating from this precursor.

Synthesis of the Building Block: this compound

The foundational step is the reliable synthesis of the title compound. The most direct and efficient method is the nucleophilic substitution (SN2) reaction between 2-mercaptobenzoic acid (thiosalicylic acid) and an allyl halide.

Protocol 2.1: Synthesis of this compound